molecular formula C13H7F3N2O B1429071 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1065607-70-6

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1429071
CAS No.: 1065607-70-6
M. Wt: 264.2 g/mol
InChI Key: LMVZMYGDKFGEHS-UHFFFAOYSA-N
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Description

“3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with a molecular weight of 264.21 . Its IUPAC name is 3-phenoxy-5-(trifluoromethyl)picolinonitrile . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, have been studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.21 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis and structural analysis. For instance, research has delved into the crystal structure determination and reaction mechanisms involving unsaturated carbonyl compounds, highlighting the versatility of these compounds in synthesizing N-heterocycles and azaindazole derivatives. This demonstrates the compound's importance as a building block in chemical synthesis, providing insights into its potential applications in developing new materials or pharmaceuticals (Liu et al., 2013).

Biomedical Applications

In the realm of biomedical research, derivatives of this compound have shown promising attributes. Studies have synthesized novel derivatives to explore their antimicrobial activity, revealing significant potential in combating bacterial infections. For example, synthesized 4-pyrrolidin-3-cyanopyridine derivatives have been evaluated for their antimicrobial efficacy against a wide range of aerobic and anaerobic bacteria, displaying considerable inhibitory concentrations (Bogdanowicz et al., 2013).

Corrosion Inhibition

The application of this compound derivatives extends into materials science, particularly in the field of corrosion inhibition. Chromenopyridin derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. This research underscores the compound's utility in developing environmentally friendly corrosion inhibitors, offering insights into its potential industrial applications for protecting metals against corrosion (Ansari et al., 2017).

Safety and Hazards

The safety information for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P302+P352, P280, P305 +P351+P338 .

Future Directions

The future directions for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Biochemical Analysis

Biochemical Properties

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator in biochemical pathways . For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either the inhibition or activation of the enzyme, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby altering cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable at room temperature, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses . High doses of this compound can result in toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can influence metabolic flux and alter metabolite levels within cells . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects . For example, if localized to the mitochondria, it may directly impact cellular energy production and metabolic processes .

Properties

IUPAC Name

3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZMYGDKFGEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-5-(trifluoromethyl)picolinonitrile (0.220 g, 1.07 mmol) was combined with sodium phenoxide trihydrate (0.272 g, 1.60 mmol) and DMF (5 mL). The resulting mixture was heated to 80° C. and agitated for one hour. The mixture was then cooled, diluted with ether and washed with 1M NaOH, water (3×), brine, dried and evaporated to give crude 3-phenoxy-5-(trifluoromethyl)picolinonitrile (0.190 g, 67.5% yield) as red oil.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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